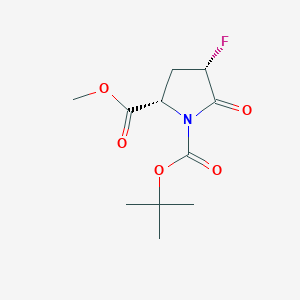
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester
Descripción general
Descripción
“Boc-cis-4-fluoro-5-oxo-L-proline methyl ester” is a chemical compound with the CAS Number: 1268729-74-3 . It has a molecular weight of 261.25 and its IUPAC name is 1-tert-butyl 2-methyl (2S,4S)-4-fluoro-5-oxo-1,2-pyrrolidinedicarboxylate . This compound is an amino acid derivative and has shown promising potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a white powder . The compound should be stored at 0-8°C . Its density is 1.153 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Peptide Incorporation
- Practical Synthesis : Boc-cis-4-fluoro-L-proline is synthesized from trans-4-hydroxy-L-proline methyl ester, demonstrating its utility in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
- Peptide Building Block : It serves as a building block in the synthesis of complex compounds like cis-LC15-0133 Tartrate, a potent Dipeptidyl Peptidase IV Inhibitor (Kim, Kim, Lee, & Shin, 2008).
Diastereoselectivity and Stereochemistry
- Diastereoselectivity in Alkylation : The alkylation of cis- and trans-4-fluoro-N-Boc-l-proline methyl esters exhibits high facial diastereoselectivity, important for stereochemical control in synthesis (Filosa, Holder, & Auberson, 2006).
- Stereospecific Syntheses : Its stereospecific synthesis enables the production of radiotracers for PET-investigation of disordered matrix protein synthesis, highlighting its role in advanced imaging techniques (Hamacher, 1999).
Conformational Studies and Mimetics
- Conformational Analysis : Its derivatives, such as N-Boc-protected α-methyl-L-proline, are used to study cis-trans prolyl peptide bond equilibrium, offering insights into peptide bond conformations (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
- Peptide Mimetics Synthesis : Its application extends to the synthesis of conformationally constrained unnatural proline-based amino acids and peptidomimetics, useful in the design of novel peptides and drugs (Belvisi et al., 2001).
Advanced Fluorine Chemistry and Medical Imaging
- Fluorination Studies : Investigation into the temperature effects on the stereospecificity of nucleophilic fluorination of proline derivatives offers valuable insights into fluorine chemistry (Azad, Ashique, Labiris, & Chirakal, 2012).
- Medical Imaging Applications : The synthesis of fluorine-18 labeled cis-4-fluoro-L-proline has implications in positron emission tomography (PET) imaging, particularly in studying abnormal collagen synthesis in various diseases (Krow et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as ligands for α4β2 receptors and as potential inhibitors for dipeptidyl peptidase IV (DPP4) .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
If it acts as a dpp4 inhibitor, it could potentially affect the incretin pathway, which plays a crucial role in glucose homeostasis .
Result of Action
If it acts as a dpp4 inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and inhibiting glucagon release .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . .
Análisis Bioquímico
Biochemical Properties
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorine atom and ester group contribute to its reactivity, making it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules. It can bind to enzymes and proteins, inhibiting or activating their functions. The compound’s unique structure allows it to interact with specific binding sites, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within cells .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBNRNCKCOQQN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



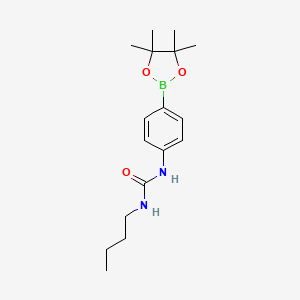
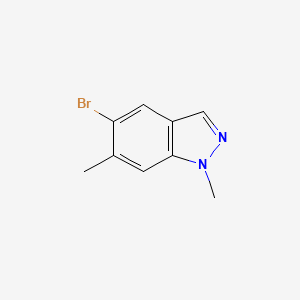
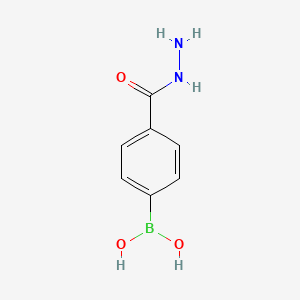
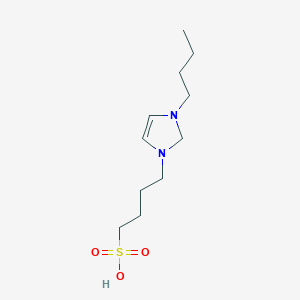
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)
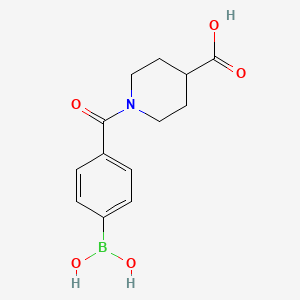


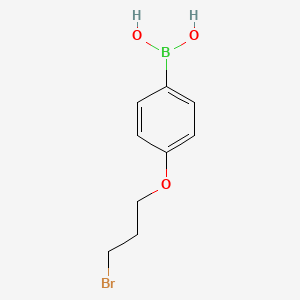
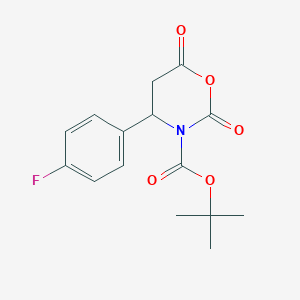
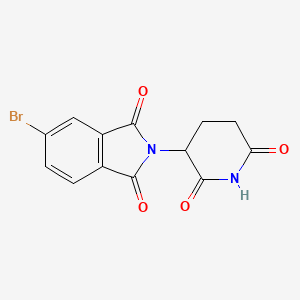
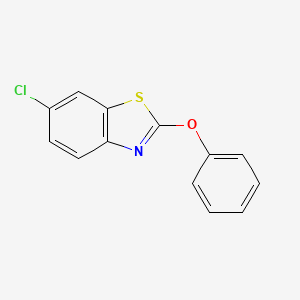
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)
